molecular formula C11H7NO2S B124424 Methyl 6-cyanobenzo[b]thiophene-2-carboxylate CAS No. 146137-95-3

Methyl 6-cyanobenzo[b]thiophene-2-carboxylate

Cat. No. B124424
M. Wt: 217.25 g/mol
InChI Key: BXZLWSCTNQNCPB-UHFFFAOYSA-N
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Patent
US08946439B2

Procedure details

A round bottom flask was charged with 3-fluoro-4-formylbenzonitrile (9.00 g, 60.4 mmol), dimethyl sulfoxide (90 mL), triethylamine (18.0 mL, 129 mmol), and subsequently methyl 2-mercaptoacetate (5.40 mL, 60.4 mmol). The reaction mixture was heated at 80° C. for 2 hours. After cooling, the reaction mixture was poured into water and the precipitated product was collected by filtration, dried and used in the next step without further purification.
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
F[C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][C:9]=1[CH:10]=O)[C:5]#[N:6].CS(C)=O.C(N(CC)CC)C.[SH:23][CH2:24][C:25]([O:27][CH3:28])=[O:26]>O>[C:5]([C:4]1[CH:7]=[CH:8][C:9]2[CH:10]=[C:24]([C:25]([O:27][CH3:28])=[O:26])[S:23][C:2]=2[CH:3]=1)#[N:6]

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC=1C=C(C#N)C=CC1C=O
Name
Quantity
90 mL
Type
reactant
Smiles
CS(=O)C
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
5.4 mL
Type
reactant
Smiles
SCC(=O)OC
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the precipitated product was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
used in the next step without further purification

Outcomes

Product
Name
Type
Smiles
C(#N)C=1C=CC2=C(SC(=C2)C(=O)OC)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.